Product packaging for 3-(Oxetan-3-yl)aniline(Cat. No.:CAS No. 1823378-01-3)

3-(Oxetan-3-yl)aniline

Cat. No.: B2971229
CAS No.: 1823378-01-3
M. Wt: 149.193
InChI Key: XNLQADAFMDCAAK-UHFFFAOYSA-N
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Description

Contextualization within Oxetane (B1205548) Chemistry and Arylamine Chemistry

Oxetane chemistry has garnered significant attention due to the ring's unique properties. The strained C-O-C bond angle of approximately 94.5° and the puckered conformation of the ring influence the molecule's three-dimensional structure. mdpi.com The oxetane moiety is known to be a good hydrogen-bond acceptor, with the oxygen lone pairs being more exposed than in other cyclic ethers. mdpi.com This feature allows oxetanes to act as nonclassical bioisosteres of carbonyl groups, a strategy employed to enhance properties like aqueous solubility and metabolic stability in drug candidates. mdpi.comnih.gov

Arylamines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and materials. The amino group on the aromatic ring is a key site for chemical modification and a crucial determinant of a molecule's biological activity. The combination of an oxetane ring with an arylamine, as seen in 3-(Oxetan-3-yl)aniline, marries the desirable physicochemical properties of the oxetane with the versatile reactivity and established biological relevance of the aniline (B41778) core.

Overview of Structural Significance in Synthetic Design

The incorporation of the 3-(oxetan-3-yl) group into an aniline framework offers several advantages in synthetic and medicinal chemistry. The oxetane ring introduces a three-dimensional feature into the otherwise planar aniline structure, which can be beneficial for exploring new binding interactions with biological targets. nih.gov This non-flat characteristic is often associated with higher target selectivity and improved pharmacokinetic profiles in drug candidates. nih.gov

Furthermore, the oxetane ring can serve as a metabolically stable surrogate for more labile functional groups. researchgate.net Its presence can block sites of metabolism on the aniline ring or its substituents, leading to improved drug half-life. The synthesis of oxetane-containing building blocks has become more accessible, allowing for their systematic integration into drug discovery programs. researchgate.net For instance, the synthesis of oxetane-tethered anilines has been explored, although sometimes with unexpected outcomes, such as skeletal rearrangements to form other heterocyclic systems like 1,2-dihydroquinolines in the presence of a Lewis acid catalyst. researchgate.netnih.gov

Scope and Objectives of Research on this compound and Related Oxetane-Aniline Systems

Research on this compound and its analogs is primarily driven by the pursuit of novel therapeutic agents. The main objectives include:

Exploration of New Chemical Space: The development of new derivatives bearing an oxetane group aims to extend the accessible chemical space for identifying inhibitors of various enzymes, such as kinases. mdpi.com

Improvement of Physicochemical Properties: A key goal is to use the oxetane motif to fine-tune properties like lipophilicity, aqueous solubility, and metabolic stability of lead compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesis of a variety of oxetane-aniline derivatives allows for systematic studies to understand how structural modifications impact biological activity. This includes varying the substitution pattern on the aniline ring and the attachment point of the oxetane.

Development of Novel Synthetic Methodologies: The unique reactivity of the strained oxetane ring can lead to the discovery of new chemical transformations. researchgate.netnih.gov For example, the Buchwald-Hartwig amination and Ullmann coupling are common methods used to synthesize N-arylamine oxetanes. mdpi.com

The general properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
IUPAC NameThis compound
InChI KeyXNLQADAFMDCAAK-UHFFFAOYSA-N
Physical FormPowder

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B2971229 3-(Oxetan-3-yl)aniline CAS No. 1823378-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxetan-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQADAFMDCAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823378-01-3
Record name 3-(oxetan-3-yl)aniline
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Synthetic Methodologies for 3 Oxetan 3 Yl Aniline and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation Precursors

The inherent ring strain of the oxetane core makes its synthesis a significant hurdle. acs.org Consequently, reactions often require the use of strong bases and highly reactive leaving groups to facilitate the intramolecular cyclization. acs.org Several key strategies have emerged for the efficient construction of the oxetane ring.

Synthesis via 1,3-Diols and Intramolecular Williamson Etherification

A classical and widely employed method for oxetane synthesis is the intramolecular Williamson etherification of 1,3-diols. acs.orgnih.gov This approach involves the conversion of one of the hydroxyl groups in a 1,3-diol to a good leaving group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group to form the four-membered ether ring. acs.orgmasterorganicchemistry.com

The general mechanism involves deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group in an SN2 reaction. masterorganicchemistry.com For the synthesis of oxetanes, this reaction is intramolecular, with the alcohol and the leaving group present on the same molecule. masterorganicchemistry.com

Key steps in this process often include:

Selective functionalization of the 1,3-diol: One of the hydroxyl groups is selectively converted into a leaving group, such as a tosylate, mesylate, or halide. acs.orgthieme-connect.de

Base-induced cyclization: A strong base is used to deprotonate the remaining hydroxyl group, which then displaces the leaving group to form the oxetane ring. acs.orgthieme-connect.de

Table 1: Examples of Oxetane Synthesis via Intramolecular Williamson Etherification
Starting MaterialReagentsProductYield (%)Reference
syn-1,3-diol1. Orthoester formation, 2. Acetyl bromide, 3. DIBAL-H, 4. NaH2,4-disubstituted oxetaneNot specified acs.org
anti-1,3-diol1. Orthoester formation, 2. Acetyl bromide, 3. DIBAL-H, 4. NaH2,4-disubstituted oxetaneNot specified acs.org
DiolAppel reaction (I2, PPh3, imidazole), then baseOxetane82 acs.org

Organometallic Additions to Oxetan-3-one

Another powerful strategy for accessing 3-substituted oxetanes involves the addition of organometallic reagents to oxetan-3-one. researchgate.net This approach allows for the direct installation of a wide variety of substituents at the 3-position of the oxetane ring.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that readily add to the electrophilic carbonyl carbon of oxetan-3-one. askthenerd.comlibretexts.org This addition reaction leads to the formation of a tertiary alcohol, with the new substituent attached to the 3-position of the oxetane ring.

Carreira and co-workers developed a four-step synthesis of oxetan-3-one, which has become a widely used building block for the preparation of oxetane derivatives. acs.org The availability of oxetan-3-one has made organometallic additions a popular method for accessing 3-substituted oxetan-3-ols.

Table 2: Synthesis of 3-Substituted Oxetan-3-ols via Organometallic Addition to Oxetan-3-one
Organometallic ReagentProductReference
Grignard Reagents (R-MgX)3-Alkyl/Aryl-oxetan-3-ol askthenerd.com
Organolithium Reagents (R-Li)3-Alkyl/Aryl-oxetan-3-ol libretexts.org

Epoxidation and Rearrangement Approaches

The ring expansion of epoxides provides another route to the oxetane skeleton. beilstein-journals.org This strategy takes advantage of the thermodynamic driving force associated with the conversion of a highly strained three-membered ring to a less strained four-membered ring. beilstein-journals.org

One common approach involves the use of sulfur ylides to mediate the ring expansion of epoxides. nih.gov For instance, dimethyloxosulfonium methylide can react with an epoxide to generate an intermediate that subsequently rearranges to form the corresponding oxetane. beilstein-journals.org This method can also be applied in a one-pot fashion starting from a carbonyl compound, which is first converted to an epoxide in situ by the sulfur ylide. beilstein-journals.orgnih.gov

Lewis acid-induced rearrangement of (hydroxyethyl)oxiranes is another viable method. thieme-connect.de The choice of Lewis acid can influence the regioselectivity of the ring-opening and subsequent cyclization, with some Lewis acids favoring the formation of the oxetane over the competing tetrahydrofuran (B95107) ring. thieme-connect.de

Photochemical Routes to Oxetane Scaffolds

Photochemical reactions, particularly the Paternò–Büchi reaction, offer a direct method for the synthesis of oxetanes via a [2+2] photocycloaddition. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the cycloaddition of an electronically excited carbonyl compound to a ground-state alkene to form the oxetane ring. wikipedia.orgnih.gov

The reaction was first reported by Emanuele Paternò and George Büchi and has since become a valuable tool in organic synthesis. wikipedia.org The mechanism can proceed through different pathways, including the involvement of a diradical intermediate or photoinduced electron transfer. slideshare.net The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by factors such as the nature of the substituents on the carbonyl and alkene, the solvent, and the temperature. slideshare.net

This photochemical approach is highly versatile and has been applied to a wide range of aldehydes, ketones, and alkenes, including electron-rich alkenes like enol ethers. nih.gov

Table 3: Examples of Photochemical Oxetane Synthesis (Paternò–Büchi Reaction)
Carbonyl CompoundAlkeneProduct(s)Reference
Benzaldehyde2-Methyl-2-buteneMixture of structural isomers wikipedia.org
BenzophenoneEthyl vinyl ether2-Ethoxy-4,4-diphenyloxetane nih.gov
Benzophenone2,3-DihydrofuranBicyclic oxetane adduct nih.gov

Approaches for Introducing the Anilino Moiety

Once the oxetane precursor is synthesized, the next critical step is the introduction of the aniline (B41778) group. Palladium-catalyzed cross-coupling reactions have become the premier method for forming carbon-nitrogen bonds in the synthesis of aryl amines.

Palladium-Catalyzed Amination (e.g., Buchwald–Hartwig Reaction)

The Buchwald–Hartwig amination is a powerful and widely used method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. rsc.orgwikipedia.org This reaction has revolutionized the synthesis of anilines and their derivatives due to its broad substrate scope and functional group tolerance, largely replacing harsher, more traditional methods. wikipedia.orgstackexchange.com

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The development of various generations of catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has significantly expanded the scope of the reaction to include less reactive aryl chlorides and a wider range of amines. wikipedia.org

For the synthesis of 3-(oxetan-3-yl)aniline, this would involve the coupling of an oxetane-substituted aryl halide (e.g., 1-bromo-3-(oxetan-3-yl)benzene) with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The choice of ligand is crucial for achieving high yields and selectivities. Bidentate phosphine ligands like BINAP and DPPF were early developments that allowed for the efficient coupling of primary amines. wikipedia.org

Table 4: Key Components of the Buchwald–Hartwig Amination
ComponentFunctionExamples
Palladium PrecatalystActive catalyst sourcePd(OAc)2, Pd2(dba)3
LigandStabilizes the palladium center and facilitates the catalytic cycleP(t-Bu)3, XPhos, SPhos, BINAP, DPPF
BaseActivates the amine and facilitates reductive eliminationNaOt-Bu, K3PO4, Cs2CO3
Amine SourceProvides the nitrogen atom for the C-N bondPrimary or secondary amines, ammonia surrogates
Aryl Halide/PseudohalideThe electrophilic coupling partnerAryl bromides, chlorides, iodides, triflates

Nucleophilic Substitution Reactions with Halogenated Oxetanes

A foundational approach to forging the C-N bond in this compound involves the nucleophilic substitution reaction between an aniline derivative and a halogenated oxetane. In this method, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of the oxetane ring that bears a leaving group, typically a halogen such as bromine or chlorine. savemyexams.com

The reaction generally proceeds via an SN2 mechanism, where the aniline nucleophile displaces the halide from the oxetane precursor. To achieve the target compound, 3-halooxetane would be reacted with aniline. The reactivity of aniline can be modulated; for instance, its nucleophilicity is influenced by resonance stabilization with the aromatic ring. The reaction is often performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. While direct examples for this compound are not extensively documented, this strategy is a staple in forming C-N bonds and is analogous to the synthesis of various amine derivatives from halogenoalkanes. savemyexams.com

A related and more recently developed method involves the use of oxetane-3-sulfonyl fluorides. These precursors react with amines not through the expected sulfur-fluoride exchange (SuFEx), but via a "defluorosulfonylative" pathway. Upon warming, these compounds lose SO₂ and a fluoride (B91410) ion to generate a planar and highly reactive oxetane-3-yl carbocation. thieme.denih.gov This carbocation is then readily trapped by a wide range of nucleophiles, including various anilines, to form the desired 3-aminooxetane products. thieme.dethieme.de This method is notable for its broad substrate scope and tolerance of polar functional groups. nih.gov

Table 1: Nucleophilic Substitution with Oxetane Sulfonyl Fluorides
Oxetane PrecursorAmine NucleophileBaseSolventTemperature (°C)Yield (%)Reference
3-Aryl-oxetane-3-sulfonyl fluorideMorpholineK₃PO₄CH₃CN6095 nih.gov
3-Aryl-oxetane-3-sulfonyl fluorideAnilineK₃PO₄CH₃CN6078 nih.gov
3-Aryl-oxetane-3-sulfonyl fluorideIndole (C-alkylation)K₃PO₄CH₃CN6085 researchgate.net
3-Aryl-oxetane-3-sulfonyl fluorideImidazoleK₃PO₄CH₃CN6094 researchgate.net

Radical Addition Strategies for Arylamine Introduction

Radical-based methodologies offer an alternative avenue for constructing the oxetane-aniline linkage, often under mild, photochemically-induced conditions. These strategies typically involve the generation of a radical intermediate which then participates in a C-N bond-forming event.

One plausible pathway involves the addition of an oxetane-based radical to a protonated aniline or related heterocyclic compound, followed by rearomatization. acs.org More contemporary approaches utilize visible-light photoredox catalysis to generate radical intermediates from readily available precursors. nih.govprinceton.edu For instance, a photocatalyst can facilitate the generation of a radical on the oxetane ring, which could then be trapped by an aniline derivative. High-throughput experimentation has been employed to optimize conditions for the C-H arylation of oxetanes using a combination of a nickel catalyst and a photoexcited hydrogen-atom transfer (HAT) catalyst. rsc.org

Alternatively, a nitrogen radical cation can be generated from an aniline derivative through oxidation by a photoexcited catalyst. nih.gov This reactive intermediate can then engage in a cascade reaction involving C-N bond formation. nih.gov While direct radical addition of an aniline to an oxetane ring is not a commonly cited transformation, the principles of photocatalytic C-N bond formation are well-established and represent a promising area for the development of new synthetic routes to this compound and its analogues. polyu.edu.hkprinceton.edu For example, a process could be envisioned where a radical is generated at the C3 position of an oxetane precursor, followed by coupling with an aniline. nih.gov

Table 2: Photocatalytic C-N Bond Formation Reactions
Amine SubstrateCoupling PartnerPhotocatalystConditionsProduct TypeReference
o-Styryl anilinesIntramolecularRu(bpz)₃₂Visible light (18W LED), air, CH₃CNN-Arylindoles nih.gov
SulfonamidesAryl HalidesIr photocatalystVisible light, Ni catalystN-Aryl sulfonamides princeton.edu
General AminesAryl HalidesIr photocatalystVisible light, Ni(II) catalyst, organic baseN-Aryl amines princeton.edu

Multi-Component Reactions and Cascade Processes for Complex Oxetane-Aniline Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer an efficient pathway to complex molecular architectures. beilstein-journals.org The development of an MCR to synthesize oxetane-aniline scaffolds could involve the reaction of an oxetane-containing building block, an aniline derivative, and a third reactive partner in a one-pot process. researchgate.net For example, a benzannulation reaction has been developed for the one-pot, three-component synthesis of meta-hetarylanilines from 1,3-diketones, amines, and acetone, demonstrating the power of MCRs in constructing complex anilines. beilstein-journals.org

Cascade reactions, which involve a sequence of intramolecular transformations triggered by a single event, also provide a powerful tool for building complexity. baranlab.org A cascade process for synthesizing an oxetane-aniline structure could be initiated by the ring-opening of a suitably functionalized oxetane. beilstein-journals.org For instance, 3-aminooxetanes can act as versatile 1,3-amphoteric molecules, participating in formal [3+2] annulations with various polarized π-systems. nih.gov A Lewis acid-catalyzed ring-opening of a 3-amido oxetane can trigger an intramolecular cyclization to form 2-oxazoline structures, showcasing how oxetane ring-opening can initiate a productive cascade. nih.govrsc.org This principle could be extended to intermolecular reactions where an external aniline nucleophile participates in a cascade initiated by oxetane activation.

Table 3: Cascade Reaction via Oxetane Ring-Opening
SubstrateCatalystSolventTemperatureProductYield (%)Reference
N-(oxetan-3-yl)benzamideIn(OTf)₃ (10 mol%)CH₂Cl₂40 °C2-phenyl-4,5-dihydrooxazol-4-yl)methanol96 nih.gov
N-(oxetan-3-yl)isobutyramideIn(OTf)₃ (10 mol%)CH₂Cl₂40 °C(2-isopropyl-4,5-dihydrooxazol-4-yl)methanol92 nih.gov
Methyl (oxetan-3-yl)carbamateIn(OTf)₃ (10 mol%)CH₂Cl₂40 °C(2-methoxy-4,5-dihydrooxazol-4-yl)methanol85 nih.gov

Stereoselective Synthesis of Chiral Oxetane-Aniline Structures

The synthesis of specific enantiomers of chiral oxetane-aniline derivatives is crucial for pharmaceutical applications. Asymmetric catalysis provides the most elegant solution for achieving high enantioselectivity. ucd.ie Strategies can focus on either creating the chiral centers during the formation of the oxetane ring or during the C-N bond formation step.

One powerful approach is the catalytic asymmetric ring-opening of prochiral oxetanes. rsc.org For example, the desymmetrization of 2-substituted oxetanes using an internal nucleophile can be catalyzed by a chiral Brønsted acid to generate products with excellent enantioselectivities. nih.govnsf.gov This methodology could potentially be adapted for an intermolecular reaction where a chiral catalyst activates the oxetane and controls the facial selectivity of the nucleophilic attack by an aniline.

Another strategy involves the enantioselective addition of a carbon nucleophile to an oxetanone to create a chiral tertiary alcohol. Krische and co-workers developed an iridium-catalyzed reductive coupling of allylic acetates with oxetan-3-one, mediated by 2-propanol, to generate α-stereogenic oxetanols with high enantiomeric excess. nih.gov The resulting chiral alcohol could then be converted to a suitable leaving group, followed by substitution with aniline to yield the chiral oxetane-aniline product. The use of chiral ligands, such as those based on ferrocene (B1249389) or BINAP derivatives, is central to achieving high stereocontrol in such metal-catalyzed transformations. nih.govmdpi.com

Table 4: Asymmetric Synthesis of Chiral Oxetane Derivatives
Reaction TypeSubstratesCatalyst/LigandProduct TypeEnantioselectivity (ee %)Reference
Oxetane DesymmetrizationProchiral oxetane with internal thioesterChiral Brønsted AcidChiral tetrahydrothiopheneup to 99 nsf.gov
Reductive CouplingOxetan-3-one, Allyl AcetateIridium-tol-BINAPChiral α-stereogenic oxetanol96-99 nih.gov
Allylic Alkylationrac-1,3-diphenylprop-2-enyl acetate, dimethyl malonatePd / Chiral oxazoline (B21484) ferroceneChiral malonate derivativeup to 96 mdpi.com

Spectroscopic and Crystallographic Elucidation of 3 Oxetan 3 Yl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For 3-(Oxetan-3-yl)aniline, ¹H and ¹³C NMR provide a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the oxetane (B1205548) moiety. The chemical shifts are influenced by the electronic effects of the amino group and the oxetane ring.

The aromatic region will likely show complex splitting patterns typical of a meta-substituted benzene (B151609) ring. The proton ortho to the amino group is expected to be the most shielded, appearing at the lowest chemical shift, while the proton ortho to the oxetane substituent will be influenced by its electron-withdrawing nature.

The oxetane ring protons will appear in the aliphatic region. The methine proton at the C3 position, being adjacent to the aromatic ring, is expected to resonate at a higher chemical shift compared to the methylene (B1212753) protons of the oxetane ring. The methylene protons (at C2 and C4) are diastereotopic and are expected to appear as two distinct multiplets, likely showing geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (ortho to NH₂)6.60 - 6.70d
Aromatic CH (para to NH₂)7.05 - 7.15t
Aromatic CH (ortho to Oxetane)6.75 - 6.85d
Aromatic CH (between substituents)6.80 - 6.90s
Oxetane CH (C3)3.80 - 4.00m
Oxetane CH₂ (C2/C4)4.80 - 5.00m
Oxetane CH₂ (C2/C4)4.60 - 4.80m
NH₂3.50 - 4.50br s

Note: Predicted values are based on the analysis of aniline and substituted oxetanes. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons and the carbons of the oxetane ring.

The chemical shifts of the aromatic carbons are influenced by the substituent effects of the amino and oxetane groups. The carbon attached to the amino group (C3') is expected to be shielded, while the carbon attached to the oxetane ring (C1') will be deshielded.

The carbons of the oxetane ring will appear in the aliphatic region. The C3 carbon, being a methine carbon attached to the aromatic ring, will have a distinct chemical shift. The C2 and C4 carbons, being equivalent methylene carbons, will appear as a single signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (C-NH₂)146.0 - 148.0
Aromatic C (C-Oxetane)140.0 - 142.0
Aromatic CH115.0 - 130.0
Oxetane C335.0 - 40.0
Oxetane C2/C475.0 - 80.0

Note: Predicted values are based on the analysis of aniline and substituted oxetanes. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aniline and oxetane rings. For instance, correlations between the aromatic protons would confirm their relative positions, and correlations between the oxetane protons would elucidate the spin system of the four-membered ring.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the aniline ring and the oxetane substituent through correlations between the oxetane protons and the aromatic carbons.

For specific derivatives of this compound, heteronuclear NMR, such as ¹⁹F or ³¹P NMR, could be utilized if fluorine or phosphorus-containing substituents are introduced. These techniques would provide valuable information about the electronic environment of these specific nuclei.

Vibrational Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the N-H bonds of the amino group, the C-H bonds of the aromatic and aliphatic parts, the C=C bonds of the benzene ring, and the C-O-C linkage of the oxetane ring.

N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. rsc.orgwikieducator.org

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the oxetane ring will be observed below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will exhibit C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹. rsc.orgwikieducator.org

C-N Stretching: The aromatic C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ region. rsc.orgwikieducator.org

C-O-C Stretching: The characteristic C-O-C stretching vibration of the oxetane ring is expected to be a strong band in the fingerprint region, typically around 950-1000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium-Weak
Aromatic C=C Stretch1580 - 1620Medium-Strong
Aromatic C=C Stretch1450 - 1500Medium-Strong
N-H Bend1590 - 1650Medium-Strong
Aromatic C-N Stretch1250 - 1350Strong
Oxetane C-O-C Stretch950 - 1000Strong
Aromatic C-H Out-of-Plane Bend700 - 900Strong

Note: Predicted values are based on the analysis of aniline and oxetane-containing compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to be a strong and characteristic band in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.netias.ac.in The exact position of this band is sensitive to the nature and position of the substituents. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will also be present in the Raman spectrum.

Symmetric Oxetane Ring Vibrations: Symmetric stretching and bending vibrations of the oxetane ring skeleton are expected to be Raman active.

The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural elucidation. researchgate.net

Table 4: Predicted Characteristic Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Strong
N-H Stretch3300 - 3500Medium
Aromatic Ring Breathing990 - 1010Strong
Aromatic C=C Stretch1580 - 1620Strong
Oxetane Ring Deformation800 - 900Medium

Note: Predicted values are based on the analysis of aniline and related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular formula is C₉H₁₁NO, corresponding to a monoisotopic mass of approximately 149.08 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, this compound is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 149. The fragmentation of this molecular ion would likely proceed through pathways characteristic of both anilines and cyclic ethers.

Common fragmentation pathways for anilines include the loss of a hydrogen atom from the amino group to form an [M-1]⁺ ion, and the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺. mdpi.com For this compound, this would correspond to peaks at m/z 148 and m/z 122, respectively.

The oxetane ring introduces additional fragmentation routes. Cyclic ethers are known to undergo α-cleavage, where the bond adjacent to the oxygen atom is broken. nsf.gov For the oxetane moiety, this could involve cleavage of the C-C bond next to the ether oxygen, followed by ring opening. Transannular cleavage across the oxetane ring is also a possibility, which could lead to the formation of smaller fragment ions. nsf.gov

A plausible fragmentation pathway for this compound could therefore involve initial cleavage within the oxetane ring, followed by further fragmentation of the aniline portion, or vice versa. The relative abundance of the fragment ions would depend on their stability. Predicted mass spectrometry data for protonated this compound ([M+H]⁺) shows a prominent peak at m/z 150.09134. uni.lu Other predicted adducts are also available, providing a reference for different ionization techniques. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺ 150.09134
[M+Na]⁺ 172.07328
[M-H]⁻ 148.07678
[M+NH₄]⁺ 167.11788
[M+K]⁺ 188.04722

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction techniques are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its molecular geometry, conformation, and crystal packing can be inferred from the known structural characteristics of aniline and oxetane derivatives.

The molecular geometry of this compound is expected to be a combination of the planar phenyl ring of the aniline moiety and the puckered conformation of the four-membered oxetane ring. The aniline part of the molecule will likely exhibit bond lengths and angles typical for substituted benzenes. The C-N bond is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.

The oxetane ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate this strain. The degree of puckering can be influenced by the substituents on the ring. The presence of the aniline group at the 3-position would influence the local geometry and electronic distribution of the oxetane ring.

The crystal packing of this compound will be governed by a variety of intermolecular interactions, with hydrogen bonding expected to play a significant role. chemrxiv.org The amino group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the oxygen atom of the oxetane ring and the nitrogen atom of the amino group can act as hydrogen bond acceptors.

Applications and Advanced Materials Chemistry of the Oxetane Aniline Motif

Role as Versatile Building Blocks in Complex Organic Synthesisdigitellinc.comchemrxiv.orgdtic.mil

The oxetane (B1205548) ring, a four-membered cyclic ether, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realms of natural products and medicinal chemistry. researchgate.netcihanuniversity.edu.iq The inherent ring strain of the oxetane moiety makes it a reactive intermediate, amenable to a variety of chemical transformations. connectjournals.com Its incorporation into molecular structures can significantly influence physicochemical properties, making it a desirable motif for drug discovery programs. digitellinc.comacs.orgresearchgate.net

Notably, 3-substituted oxetanes are particularly valuable synthons. connectjournals.com The availability of a diverse range of oxetane-containing building blocks has spurred their application in creating novel chemical entities. acs.orgenamine.net For instance, the synthesis of pharmaceutically important compounds often relies on the strategic incorporation of the oxetane ring to enhance properties such as solubility and metabolic stability. researchgate.net The development of synthetic methods to access a wide array of substituted oxetanes has further expanded their utility as versatile precursors in the total synthesis of complex natural products. researchgate.netcihanuniversity.edu.iq

The aniline (B41778) moiety, when attached to the oxetane ring as in 3-(Oxetan-3-yl)aniline, provides a key functional group for further elaboration. The amino group can participate in a wide range of chemical reactions, including C-N and C-C bond-forming reactions, allowing for the construction of more intricate molecular architectures. beilstein-journals.orgnih.gov This makes the oxetane-aniline combination a powerful building block for generating libraries of compounds with diverse functionalities.

Scaffold Design for Novel Chemical Structuresdigitellinc.comchemrxiv.orgnih.gov

The oxetane-aniline motif is an attractive scaffold for the design of novel chemical structures, particularly in the field of medicinal chemistry. digitellinc.comchemrxiv.org The oxetane ring is considered a "privileged structure" as it can confer desirable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and lipophilicity, while also offering advantages in terms of intellectual property. digitellinc.comacs.orgunife.it The three-dimensional and polar nature of the oxetane ring makes it an excellent design element for creating sp³-rich fragments, a desirable feature in modern drug discovery. digitellinc.com

The aniline portion of the molecule provides a versatile handle for synthetic modification, allowing for the attachment of various substituents to explore structure-activity relationships. cresset-group.com The inherent ortho-/para-directing nature of the amino group can be exploited to introduce functionality at specific positions on the aromatic ring, although methods for meta-substitution are also being developed. beilstein-journals.orgnih.gov This allows for the systematic "decoration" of the scaffold to optimize interactions with biological targets. tudublin.ienih.gov

The combination of the rigid, polar oxetane ring and the synthetically tractable aniline group provides a robust framework for the rational design of new drug-candidate prototypes. unife.it By using this scaffold, medicinal chemists can create libraries of compounds with diverse chemical functionalities arranged in a well-defined three-dimensional space, increasing the probability of identifying novel bioactive molecules. nih.govmdpi.com

Development of Specialized Reagents (e.g., Oxetane Sulfonyl Fluorides)chemrxiv.org

A significant advancement in the application of oxetanes has been the development of specialized reagents, such as oxetane sulfonyl fluorides (OSFs). chemrxiv.orgnih.gov These reagents have emerged as versatile and customizable tools for generating a diverse array of novel pharmacophore motifs. nih.govacs.org The development of OSFs addresses the demand for mild and effective synthetic strategies to access new oxetane derivatives and molecular scaffolds. chemrxiv.orgnih.gov

OSFs can react through two distinct pathways: a defluorosulfonylative (deFS) coupling and a Sulfur-Fluoride Exchange (SuFEx) reaction. digitellinc.com The deFS pathway involves the generation of an oxetane carbocation intermediate under mild thermal conditions (e.g., 60 °C), which can then be trapped by a wide range of nucleophiles. nih.govacs.org This method has proven to be highly effective for coupling 3-aryloxetane sulfonyl fluorides with amines to produce amino-oxetanes, which are considered potential isosteres of amides. acs.orgspringernature.com The reaction exhibits high functional group tolerance, making it a valuable tool in drug discovery. acs.org

The SuFEx pathway, on the other hand, occurs under anionic conditions and allows for the synthesis of novel sulfur(VI)-oxetane motifs. digitellinc.com The ability of OSFs to undergo these divergent reaction pathways significantly expands the accessible chemical space for 3,3-disubstituted oxetanes. digitellinc.com These specialized reagents have been successfully used to synthesize oxetane analogs of known bioactive molecules and marketed drugs, demonstrating their practical utility in medicinal chemistry programs. digitellinc.comnih.gov

Applications in Energetic Materials Chemistry (for specific oxetane derivatives)acs.orgnih.gov

Certain derivatives of the oxetane ring have found applications in the field of energetic materials. The strained four-membered ring system can contribute to the energy content of a molecule. Specifically, the introduction of explosophoric groups, such as nitro (-NO₂), azido (B1232118) (-N₃), and tetrazole moieties, onto the oxetane scaffold can lead to the formation of high-energy materials. uni-muenchen.dersc.org

Historically, energetic oxetanes like 3,3-dinitrooxetane (B8736166) (DNO) and 3-azidooxetane (B2941917) (3AO) were synthesized, though their application was limited by synthetic challenges. uni-muenchen.de More recent research has focused on developing new energetic oxetane monomers and polymers. For instance, 3-(nitromethylene)oxetane (B1440973) has been identified as a promising and versatile building block for creating energetic materials. rsc.orguni-muenchen.de This precursor can undergo conjugate addition reactions with nitrogen-rich heterocycles like tetrazoles to produce powerful energetic compounds. rsc.org

The goal in this area of research is to develop energetic materials with high nitrogen content and positive enthalpies of formation, which are desirable characteristics for explosives and propellants. researchgate.netmdpi.com The incorporation of tetrazole functionalities is a key strategy, as they contribute significantly to both the nitrogen content and the heat of formation of the resulting molecules. uni-muenchen.dersc.org Copolymers of energetic oxetanes are also being investigated to improve the mechanical properties of polymer-bonded explosives. mdpi.com

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number1823378-01-3 bldpharm.de
Molecular FormulaC₉H₁₁NO bldpharm.de
Molecular Weight149.19 g/mol bldpharm.de

Table 2: Key Oxetane Derivatives in Energetic Materials

Compound NameAbbreviationKey Functional Group(s)
3,3-DinitrooxetaneDNONitro (-NO₂) uni-muenchen.de
3-Azidooxetane3AOAzido (-N₃) uni-muenchen.de
3-Azidomethyl-3-methyloxetaneAMMOAzido (-N₃) uni-muenchen.demdpi.com
3-Nitratomethyl-3-methyloxetaneNIMMONitrate (-ONO₂) uni-muenchen.demdpi.com
3,3-Bis(azidomethyl)oxetaneBAMOAzido (-N₃) uni-muenchen.demdpi.com

Q & A

Basic: What are the key steps for synthesizing 3-(Oxetan-3-yl)aniline in a laboratory setting?

Methodological Answer:
The synthesis typically involves introducing the oxetane moiety to aniline derivatives. A common approach includes:

Protection of the amine group : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during alkylation .

Oxetane introduction : React 3-bromooxetane or oxetane-3-ylmethanol with the protected aniline via nucleophilic substitution or Mitsunobu reaction .

Deprotection : Remove the protecting group using acidic (HCl) or basic (NaOH) conditions to yield this compound .
Key Considerations : Monitor reaction progress via TLC and optimize temperature (e.g., 80–100°C for alkylation) to avoid oxetane ring-opening.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The oxetane protons resonate at δ ~4.5–5.0 ppm, while the aromatic protons of the aniline ring appear at δ ~6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 150.0913 for C9_9H_{11NO).
  • HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; the compound may induce methemoglobinemia, similar to other aniline derivatives .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: How does the oxetane substituent affect the electronic properties of the aniline moiety?

Methodological Answer:
The oxetane ring acts as an electron-withdrawing group due to its electronegative oxygen atoms, reducing the electron density on the aromatic ring. This lowers the basicity of the amine group compared to unsubstituted aniline.
Experimental Validation :

  • Measure pKa via potentiometric titration; expect a higher pKa (~5.5–6.0) compared to aniline (pKa ~4.6) due to reduced resonance stabilization .
  • Compare Hammett substituent constants (σ values) to quantify electronic effects .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in Pd-catalyzed cross-coupling reactions?

Methodological Answer:
Discrepancies may arise from:

Catalyst Systems : Test alternative ligands (e.g., XPhos vs. SPhos) to improve oxidative addition efficiency .

Substrate Purity : Ensure the absence of moisture or impurities via Karl Fischer titration and NMR .

Reaction Solvents : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than toluene .
Case Study : A 2023 study achieved 85% yield in Suzuki-Miyaura coupling using Pd(OAc)2_2/XPhos in DMF at 110°C .

Advanced: What role does this compound play in medicinal chemistry applications?

Methodological Answer:
The oxetane group enhances pharmacokinetic properties by:

  • Improving Solubility : The polar oxetane ring increases water solubility compared to non-polar substituents .
  • Metabolic Stability : Acts as a bioisostere for tert-butyl or ester groups, reducing CYP450-mediated degradation .
    Example : A 2022 study incorporated this compound into a kinase inhibitor scaffold, improving IC50_{50} values by 10-fold in vitro .

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